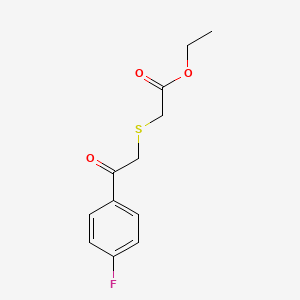
1-(1-(Phenylthio)cyclopropyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is an organic compound with the molecular formula C14H18OS. It is a cyclopentanol derivative where a phenylthio group is attached to a cyclopropyl ring, which is further connected to a cyclopentanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclopentanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
化学反应分析
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the cyclopropyl and cyclopentanol moieties can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the phenylthio group.
Cyclopentanol: Lacks both the phenylthio and cyclopropyl groups.
Cyclopropyl phenyl sulfide: Lacks the cyclopentanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is unique due to the presence of both the phenylthio and cyclopropyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H18OS |
|---|---|
分子量 |
234.36 g/mol |
IUPAC 名称 |
1-(1-phenylsulfanylcyclopropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H18OS/c15-13(8-4-5-9-13)14(10-11-14)16-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChI 键 |
POEDFEMRDTWYNN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2(CC2)SC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
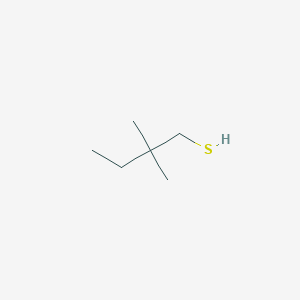
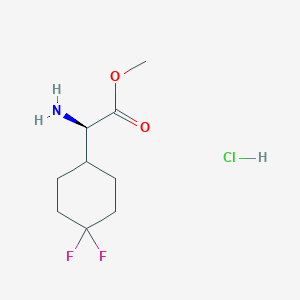
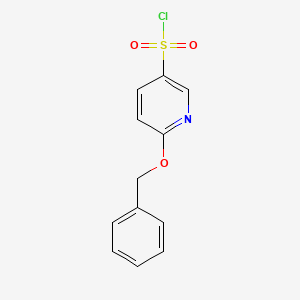


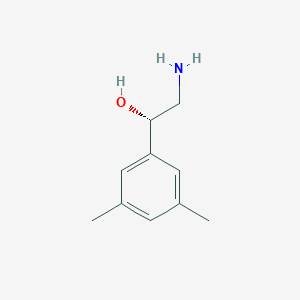
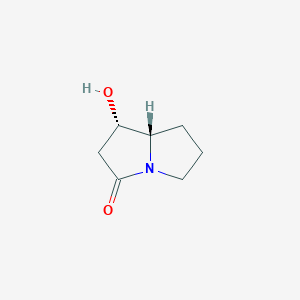
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
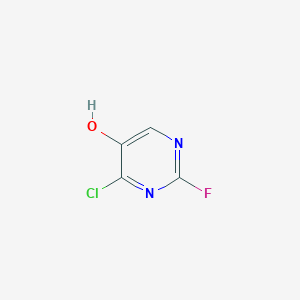
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
